molecular formula C9H7N3O3 B3047042 1-(6-Nitroindazol-1-yl)ethanone CAS No. 13436-57-2

1-(6-Nitroindazol-1-yl)ethanone

Cat. No.: B3047042
CAS No.: 13436-57-2
M. Wt: 205.17 g/mol
InChI Key: WSXCTLIUIZUIPX-UHFFFAOYSA-N
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Description

1-(6-Nitroindazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound this compound is characterized by the presence of a nitro group at the 6-position of the indazole ring and an ethanone group attached to the nitrogen atom of the indazole ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

The synthesis of 1-(6-Nitroindazol-1-yl)ethanone involves the reaction of 6-nitro-1H-indazole with acetic acid and acetic anhydride. The reaction is typically carried out under reflux conditions for 24 hours. After the completion of the reaction, monitored by thin-layer chromatography (TLC), the solvent is removed under vacuum. The resulting residue is recrystallized from ethanol to obtain the compound as colorless crystals with a yield of approximately 70% .

Reaction Conditions:

    Reactants: 6-nitro-1H-indazole, acetic acid, acetic anhydride

    Reaction Time: 24 hours

    Temperature: Reflux

    Purification: Recrystallization from ethanol

Chemical Reactions Analysis

1-(6-Nitroindazol-1-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Nucleophiles such as amines, alcohols

    Oxidation: Potassium permanganate, chromium trioxide

Major Products:

    Reduction: 1-(6-Aminoindazol-1-yl)ethanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 1-(6-Nitroindazol-1-yl)acetic acid

Scientific Research Applications

1-(6-Nitroindazol-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

1-(6-Nitroindazol-1-yl)ethanone can be compared with other indazole derivatives, such as:

    6-Nitroindazole: Similar structure but lacks the ethanone group, primarily studied for its nitric oxide synthase inhibitory activity.

    1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone: Contains an imidazole ring instead of an indazole ring, used as an anticonvulsant agent.

    2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone: Evaluated for antimicrobial potential against various bacterial strains

Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanone group on the indazole ring, which imparts distinct chemical reactivity and potential biological activities.

Comparison with Similar Compounds

  • 6-Nitroindazole
  • 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone
  • 2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone

Properties

IUPAC Name

1-(6-nitroindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXCTLIUIZUIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308729
Record name 1-(6-nitroindazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-57-2
Record name NSC208698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(6-nitroindazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-nitroindazole (1 g, 6.13 mmol) was dissolved in dimethylformamide (15 mL), and added with triethylamine (1.7 mL, 12.2 mmol), Ac2O (0.69 mL, 7.4 mmol) and 18-Crown-6 (0.38 g, 1.23 mmol). The reaction solution was stirred for about 4 hours at room temperature. The reaction mixture was added with distilled water, and further stirred for about 1 hour. The resulting solid was filtered under reduced pressure, and washed with distilled water. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (0.9 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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